![molecular formula C14H14N2O4 B2438681 (2Z)-2-[(4-hydroxy-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 1024796-70-0](/img/structure/B2438681.png)
(2Z)-2-[(4-hydroxy-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
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Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This would involve measuring properties such as melting point, boiling point, solubility, and stability. It could also include a study of its spectral properties (IR, UV-Vis, NMR, etc.) .Scientific Research Applications
- NP-Conjugated Proteins : (4-Hydroxy-3-nitrophenyl)acetyl (NP) is a small, soluble molecule often used as a carrier in immunology research. When NP binds to specific antibodies, the carrier protein stimulates an immune response and activates B cells, leading to the production of specific antibodies against NP .
- Germinal Center (GC) Response : NP has been employed as a model antigen to study GC responses. Researchers have characterized NP-specific GC B cells and antigen-binding B220− cells after primary NP challenge in mice. These studies revealed steady ratios of nonswitched to switched B cells, with most NP-reactive GC B cells displaying IgM. Additionally, a subset of B220− NP-binding cells, derived from the myeloid lineage, was observed .
- Antibody Affinity Maturation : NP-conjugated proteins serve as T cell-dependent antigens for studying antibody affinity maturation. Researchers prepare hybridomas at different stages of immunization to elucidate the molecular mechanisms of protein recognition and antibody maturation .
- Structural and Functional Analyses : Monoclonal antibodies obtained during early or late stages of NP immunization provide insights into the affinity maturation pathway. These antibodies help us understand how antibodies evolve to recognize specific antigens .
- Clonal Response to NP : In Igh b mice, immunization with NP-protein conjugates recruits B cells primarily expressing specific V H 186 and λ L chains. This clonally restricted response aids in analyzing antigen-specific GC B cells .
- Kinetics of Ig Mutation and Selection : Studies on NP-induced germinal centers have detailed the kinetics of immunoglobulin (Ig) mutation and selection. These analyses shed light on the processes occurring during the immune response .
- Antigen-Driven B Cell Apoptosis : In germinal centers, affinity-dependent, antigen-driven B cell apoptosis plays a crucial role in maintaining self-tolerance. This process ensures that only high-affinity B cells survive and contribute to effective immune responses .
- GC Environment : The germinal center environment influences commitment to memory B cells and long-lived plasma cells. These cells provide long-term protection against pathogens by producing specific antibodies .
- High-Affinity Antibody Response : Efficient generation of high-affinity antibody responses depends on the GC structure, where B cells undergo clonal expansion, somatic hypermutation, and affinity-driven selection .
Immunology and Antibody Research
Affinity Maturation Mechanisms
Immunization Studies
Self-Tolerance Mechanisms
Antibody Production and Memory Formation
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2Z)-2-[(4-hydroxy-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-14(2,3)13(18)10(8-15)6-9-4-5-12(17)11(7-9)16(19)20/h4-7,17H,1-3H3/b10-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOHYJLVSKGKHN-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC(=C(C=C1)O)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\C1=CC(=C(C=C1)O)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(4-hydroxy-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
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